Methyl 4-(bromomethyl)phenylacetate

Drug Discovery Patent Landscape S1P3 Antagonist

Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) is a bifunctional aromatic ester (C₁₀H₁₁BrO₂, MW 243.10 g/mol) that integrates a primary benzylic bromide electrophile at the para position with a methyl phenylacetate moiety. It is a white-to-off-white crystalline solid at ambient temperature (mp 36–42 °C), soluble in common organic solvents (ethanol, acetone, chloroform) but poorly miscible with water, and carries a predicted ACD/LogP of 2.67, features that govern its partitioning behaviour in multi-step synthetic sequences.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 7398-42-7
Cat. No. B1339589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)phenylacetate
CAS7398-42-7
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)CBr
InChIInChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3
InChIKeyAPXOMRFLJBRHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Bromomethyl)phenylacetate (CAS 7398-42-7): Procurement-Ready Physicochemical and Structural Baseline for the para-Bromomethyl Phenylacetate Building Block


Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) is a bifunctional aromatic ester (C₁₀H₁₁BrO₂, MW 243.10 g/mol) that integrates a primary benzylic bromide electrophile at the para position with a methyl phenylacetate moiety . It is a white-to-off-white crystalline solid at ambient temperature (mp 36–42 °C), soluble in common organic solvents (ethanol, acetone, chloroform) but poorly miscible with water, and carries a predicted ACD/LogP of 2.67, features that govern its partitioning behaviour in multi-step synthetic sequences [1]. Commercial availability with certified purity (typically ≥95–98%, verified by HPLC or GC) from multiple independent suppliers supports its role as a procurement-grade intermediate for pharmaceutical and agrochemical research programs .

Methyl 4-(Bromomethyl)phenylacetate: Structural and Functional Barriers to Direct Replacement by Common In-Class Analogs


Although multiple benzylic bromides populate commercial catalogues, the combination of a para-bromomethyl electrophile and a methylene-spaced methyl ester in Methyl 4-(bromomethyl)phenylacetate is non-trivial to substitute. The closest structural comparator, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), bears the bromomethyl group directly conjugated to a benzoate ester (C₉H₉BrO₂, MW 229.07), whereas the title compound inserts a flexible –CH₂– spacer between the aromatic ring and the ester carbonyl (C₁₀H₁₁BrO₂, MW 243.10) . This architectural difference alters both the geometric trajectory of derivatised side chains and the acid/base lability of the ester during downstream transformations, meaning that synthetic routes validated with methyl 4-(bromomethyl)benzoate cannot be assumed transferable to homologous phenylacetate targets without re-optimisation of coupling conditions . Furthermore, the compound has been explicitly employed as a key building block in at least three distinct pharmaceutical programs—bicyclic S1P₃ antagonists for asthma, heterocyclic PDE4 inhibitors for inflammatory diseases, and CETP inhibitors for cardiovascular indications—where the spatial distance between the attachment point and the ester influences target binding, so swapping to a shorter or non-ester homolog risks losing the structure–activity relationship (SAR) validated in those patent families [1].

Methyl 4-(Bromomethyl)phenylacetate: Comparator-Anchored Quantitative Evidence for Differentiated Selection in Drug Discovery and Chemical Biology


Unique Embeddedness in Three Distinct Pharmaceutical Target Programs Evidenced by Patent Citation Counts

Methyl 4-(bromomethyl)phenylacetate has been explicitly claimed as a synthetic intermediate in three mechanistically distinct pharmaceutical target programs: (i) bicyclic S1P₃ receptor antagonists for asthma therapy, (ii) heterocyclic PDE4 inhibitors for inflammatory disease, and (iii) CETP inhibitors for cardiovascular disease [1]. In contrast, the nearest structural comparator, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), is primarily cited as a lachrymator and a building block for anti-HIV agents and aldose reductase inhibitors, but is not linked to S1P₃, PDE4, or CETP programs . This programmatic specificity means that procurement of the title compound directly enables access to SAR landscapes already protected by patent estates, reducing the risk of synthetic re-investigation when following literature-precedented routes.

Drug Discovery Patent Landscape S1P3 Antagonist PDE4 Inhibitor CETP Inhibitor

Predicted Lipophilicity (LogP 2.67) Distinguishes the Phenylacetate from the More Polar Benzoate Analog, Guiding Solvent Extraction and Chromatographic Purification Workflows

The ACD/LogP of methyl 4-(bromomethyl)phenylacetate is predicted to be 2.67 . For the benzoate comparator methyl 4-(bromomethyl)benzoate, the predicted LogP is lower (approximately 2.2–2.4 based on fragment-based estimates for the more polar, conjugated ester), though an experimentally verified value for the benzoate under identical conditions was not identified in this search . The ~0.3–0.5 LogP unit difference, while modest, is consistent with the insertion of a hydrophobic methylene spacer in the phenylacetate scaffold and can meaningfully shift retention times in reversed-phase HPLC (typical ∆logP of 0.3 corresponds to roughly a 1.2- to 2-fold difference in capacity factor under standard C18 conditions) and alter partition ratios in liquid-liquid extraction during workup of multi-step sequences [1].

Physicochemical Properties LogP Chromatography Solvent Extraction ADME

Patent Footprint: 478 Patent Families Cite the Compound, Reflecting Broad Industrial Validation Versus Niche Comparators

A PubChemLite search for Methyl 4-(bromomethyl)phenylacetate (InChIKey APXOMRFLJBRHNX-UHFFFAOYSA-N) returns a patent count of 478 families [1]. This places the compound in a high-utilization tier among bromomethyl aromatic ester building blocks. For comparison, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) also appears in multiple patents but is more frequently described as a lachrymator and a general alkylating agent rather than a program-specific intermediate for the three distinct therapeutic targets (S1P₃, PDE4, CETP) linked to the title compound . A high patent count signals sustained industrial demand and validated synthetic utility across multiple reaction types (nucleophilic substitution, Suzuki–Miyaura coupling, and Sonogashira coupling) in proprietary medicinal chemistry workflows [2].

Patent Analytics Industrial Validation Procurement Building Block Freedom to Operate

Defined Role as a Loxoprofen Impurity Marker Creates a Non-Substitutable Quality-Control Niche Distinct from Generic Building Blocks

Methyl 4-(bromomethyl)phenylacetate is catalogued as Loxoprofen Impurity 112 . Loxoprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID), and regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of impurities above specified thresholds [1]. The compound therefore serves a dual purpose: it is simultaneously a synthetic building block for discovery chemistry and a certified impurity reference marker for pharmaceutical quality control. This is a niche not shared by the primary comparator methyl 4-(bromomethyl)benzoate or by generic benzyl bromide, neither of which is listed as a Loxoprofen impurity [2]. For analytical laboratories supporting generic drug manufacturing, substituting an in-house-synthesised bromomethyl ester would require full re-qualification of the impurity reference standard, adding months to regulatory filing timelines.

Pharmaceutical Analysis Impurity Profiling Loxoprofen Reference Standard Quality Control

Solid-State Handling Advantage: Crystalline Morphology (mp 36–42 °C) Enables Precise Weighing Versus Liquid or Low-Melting Comparators

The title compound is consistently described as a white to off-white crystalline solid with a melting point in the range of 36–42 °C . In contrast, benzyl bromide (CAS 100-39-0), a generic benzylic bromide building block, is a lachrymatory liquid at room temperature (mp −3 to −1 °C) that requires handling in a fume hood with stringent vapour control . Methyl 4-methylphenylacetate (CAS 23786-14-3), the non-brominated precursor, is also a liquid. The crystalline nature of the title compound confers practical advantages for procurement and laboratory workflows: it can be accurately weighed on an open analytical balance without the volumetric dispensing errors associated with viscous or volatile liquids, and it simplifies inert-atmosphere storage and shipping logistics compared to air-sensitive liquid bromides.

Solid-State Properties Melting Point Formulation Weighing Accuracy Laboratory Handling

Methyl 4-(Bromomethyl)phenylacetate: Evidence-Backed Application Scenarios for Prioritized Procurement in Medicinal Chemistry, Process Development, and Analytical Quality Control


Synthesis of S1P₃ Receptor Antagonists for Respiratory Drug Discovery

Teams developing bicyclic S1P₃ antagonists for asthma can directly adopt patent-precedented routes that use methyl 4-(bromomethyl)phenylacetate as the key electrophilic coupling partner . The bromomethyl group undergoes SN2 displacement with amine, thiol, or alkoxide nucleophiles to install the phenylacetate side chain at the precise geometry required for S1P₃ binding, while the methyl ester can be subsequently hydrolysed to the free acid for further functionalisation. Using methyl 4-(bromomethyl)benzoate instead would deliver a benzoate ester with a different pKₐ, hydrogen-bonding pattern, and trajectory, likely requiring a full re-optimisation of the SAR series. Procurement of the phenylacetate ester therefore directly preserves the intellectual property position and synthetic efficiency established in the original patent estates [1].

Late-Stage Diversification via Suzuki–Miyaura or Sonogashira Coupling on the Bromomethyl Handle

Although the bromomethyl group is a primary alkyl bromide (not an aryl halide), its benzylic nature renders it sufficiently activated for palladium-catalysed cross-coupling. Published tandem SN2/Suzuki–Miyaura sequences deliver heteroaryl methyl substrates in yields of 31–87% [2]. The methylene-spaced ester remains intact under these conditions, allowing the coupling product to be used directly in amide bond formation or further homologation. This contrasts with methyl 4-(bromomethyl)benzoate, where the electron-withdrawing benzoate ester can promote unwanted ester hydrolysis or transesterification under the basic, protic conditions often employed in Suzuki couplings, necessitating additional protecting-group steps .

Pharmaceutical Impurity Reference Standard for Loxoprofen Generic Drug Manufacturing

Analytical laboratories supporting Abbreviated New Drug Applications (ANDAs) for Loxoprofen require certified reference standards of listed impurities, including Impurity 112 (methyl 4-(bromomethyl)phenylacetate) . The compound is used to spike validation samples for HPLC/GC method development, system suitability testing, and stability-indicating assays. No other bromomethyl ester—whether methyl 4-(bromomethyl)benzoate, 4-(bromomethyl)phenylacetic acid, or the phenacyl ester—can legally substitute as this specific impurity marker without a full re-validation package and regulatory bridging study [3]. Procurement directly from a supplier providing a Certificate of Analysis with chromatographic purity (≥95% by HPLC) therefore supports compliance with ICH Q3A/Q3B requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(bromomethyl)phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.